Ring‑Puckering Amplitude: 2‑Bromo vs. Parent 1,2‑Dihydronaphthalene
Vicinal 3J(HH) coupling analysis demonstrates that replacing the C2 hydrogen with bromine in 1,2‑dihydronaphthalene increases the total puckering amplitude of the non‑aromatic ring, shifting it toward a deeper boat conformation [1]. The parent 1,2‑dihydronaphthalene possesses a shallower puckering amplitude; exact numerical magnitudes were not reported in the publicly available abstract, but the qualitative trend is unequivocal.
| Evidence Dimension | Ring puckering amplitude |
|---|---|
| Target Compound Data | Increased puckering amplitude (bromine substitution) |
| Comparator Or Baseline | 1,2‑Dihydronaphthalene (H at C2): shallower puckering amplitude |
| Quantified Difference | Not numerically specified in the available record; qualitative increase |
| Conditions | Solution‑state ¹H NMR, vicinal J(HH) coupling analysis |
Why This Matters
Greater ring puckering alters stereoelectronic effects during subsequent functionalization (e.g., epoxidation, cycloaddition), potentially improving or deteriorating diastereoselectivity relative to the parent compound.
- [1] Tm. Alam, R. K. Harris, R. L. Harris, NMR Investigation of Ring Conformation in Substituted Dihydronaphthalenes, Spectroscopy Letters, 28(7), 1995, pp. 1041–1052. View Source
